molecular formula C7H14Cl2N4 B1402497 4-Methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole dihydrochloride CAS No. 1361116-16-6

4-Methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole dihydrochloride

Cat. No.: B1402497
CAS No.: 1361116-16-6
M. Wt: 225.12 g/mol
InChI Key: BWIFZFGGCXONMJ-UHFFFAOYSA-N
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Description

4-Methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole dihydrochloride is a chemical compound with the molecular formula C7H14Cl2N4 . It belongs to the 1,2,4-triazole class of heterocyclic compounds, a scaffold recognized as a privileged structure in medicinal chemistry due to its wide range of biological activities . The 1,2,4-triazole nucleus is a key pharmacophore in compounds investigated for their potential as antibacterial, antifungal, anticonvulsant, and anticancer agents, making it a valuable core for developing novel bioactive molecules . This specific derivative incorporates a pyrrolidine ring, a feature that can influence the molecule's physicochemical properties and its interaction with biological targets. The dihydrochloride salt form typically enhances the compound's solubility in aqueous systems, facilitating its use in various in vitro biological assays. As a building block, it offers researchers a versatile intermediate for further chemical exploration, such as the synthesis of more complex derivatives or probe molecules. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet (SDS) and handle this material using appropriate personal protective equipment.

Properties

IUPAC Name

4-methyl-3-pyrrolidin-3-yl-1,2,4-triazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4.2ClH/c1-11-5-9-10-7(11)6-2-3-8-4-6;;/h5-6,8H,2-4H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWIFZFGGCXONMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1C2CCNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1361116-16-6
Record name 4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole dihydrochloride
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Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. A study synthesized various triazole derivatives, including 4-Methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole dihydrochloride, which were screened for their efficacy against a range of pathogens. Some compounds showed moderate to good activity against bacteria such as Staphylococcus aureus and Bacillus cereus .

CompoundActivity Against Staphylococcus aureusActivity Against Bacillus cereus
Triazole Derivative 1ModerateGood
This compoundGoodModerate

Anticonvulsant Properties

The compound has also been investigated for its anticonvulsant potential. In a study focused on the synthesis of triazole-containing compounds, it was found that certain derivatives exhibited significant activity in models of seizures, suggesting a potential role in the development of new antiepileptic drugs .

Case Study 1: Synthesis and Testing

A comprehensive study synthesized several new triazole derivatives and tested their antimicrobial activities. The results indicated that the introduction of various substituents significantly influenced the biological activity of the compounds. Among them, this compound was highlighted for its promising antibacterial effects .

Case Study 2: Anticonvulsant Evaluation

In another study assessing the anticonvulsant effects of triazole derivatives, researchers reported that compounds similar to this compound demonstrated significant protective effects in seizure models. This suggests potential therapeutic applications in treating epilepsy and related disorders .

Mechanism of Action

The mechanism by which 4-Methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole dihydrochloride exerts its effects involves binding to specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The pyrrolidine moiety enhances the compound's ability to penetrate biological membranes, increasing its bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Differences

The table below summarizes key differences between the target compound and related triazole derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Features CAS Number
4-Methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole dihydrochloride C₇H₁₄Cl₂N₄ 225.12 - 4-methyl triazole
- Pyrrolidin-3-yl
EN300-27112816
5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole dihydrochloride C₈H₁₆Cl₂N₄O 255.14 - 4-methoxy pyrrolidine
- (2S,4R) stereochemistry
1909294-13-8
S-Alkyl 4-(4-chlorophenyl)-5-(pyrrole-2-yl)-1,2,4-triazole-3-thiol derivatives Varies (e.g., C₁₃H₁₁ClN₄S) ~280–320 (estimated) - 4-chlorophenyl
- Pyrrole-2-yl
- Thiol
N/A

Functional and Pharmacological Implications

4-Methoxy-Substituted Analogue (CAS 1909294-13-8)
  • This may enhance solubility in polar solvents and improve interactions with biological targets .
  • Stereochemistry : The (2S,4R) configuration introduces chirality, which can significantly affect receptor binding specificity and pharmacokinetics. Such stereospecificity is critical in drug design to minimize off-target effects .
  • Applications : This compound is highlighted for pharmaceutical research, particularly in neurological and metabolic disorders, likely due to its optimized stereochemistry and substituent profile .
S-Alkyl Triazole-Thiol Derivatives
  • The thiol group may confer higher reactivity but also raise toxicity concerns .

Biological Activity

4-Methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole dihydrochloride is a nitrogen-containing heterocyclic compound with potential biological activity. Its structure includes a triazole ring, which is known for its pharmacological properties. This article provides a comprehensive overview of its biological activities, including antimicrobial and anticancer effects, supported by relevant data and case studies.

  • CAS Number : 1361116-16-6
  • Molecular Formula : C7H13ClN4
  • Molecular Weight : 188.66 g/mol

Antimicrobial Activity

Research has indicated that compounds containing triazole moieties exhibit significant antimicrobial properties. A study evaluated various derivatives against multidrug-resistant strains of Staphylococcus aureus and Escherichia coli. The results showed that the compound exhibited promising antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus, outperforming many conventional antibiotics .

Table 1: Antimicrobial Activity of this compound

PathogenMIC (μg/mL)Control (Ciprofloxacin)
Staphylococcus aureus3.12 - 12.52
Escherichia coli>642

Anticancer Activity

The anticancer potential of this compound has been explored in various in vitro studies. It was tested against A549 human lung adenocarcinoma cells, demonstrating cytotoxic effects with a viability reduction to as low as 64% at specific concentrations . The compound's mechanism appears to involve the induction of apoptosis in cancer cells, although further studies are needed to elucidate the exact pathways involved.

Case Study: Anticancer Evaluation
In a controlled study, A549 cells were treated with varying concentrations of the compound for 24 hours. The viability was assessed using an MTT assay:

  • 100 µM concentration resulted in a viability of approximately 78% , indicating moderate cytotoxicity.
  • Comparative analysis with cisplatin showed that while the compound was less potent than cisplatin, it still holds potential as an anticancer agent due to its selective activity against cancer cells .

Mechanistic Insights

The biological activity of this compound may be attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymatic Activity : Similar triazole compounds have been shown to inhibit enzymes such as cyclooxygenases (COX), which are involved in inflammatory processes .
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to reduced cell viability .

Q & A

Q. What synthetic methodologies are recommended for preparing 4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole dihydrochloride, and how are reaction conditions optimized?

  • Methodological Answer : The compound can be synthesized via condensation reactions between substituted triazoles and aldehydes. A general protocol involves:
  • Dissolving 4-amino-triazole derivatives in absolute ethanol with glacial acetic acid as a catalyst.
  • Refluxing with pyrrolidine-containing aldehydes for 4–6 hours under inert conditions.
  • Isolating the product via vacuum evaporation and recrystallization from ethanol/water mixtures .
  • Optimization Tips :
  • Vary reflux duration (4–8 hours) to maximize yield.
  • Use high-purity solvents to minimize side reactions.
  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:1) .
  • Example Data :
DerivativeYield (%)Melting Point (°C)Key IR Peaks (cm⁻¹)
Analog B875197–1983050 (C-H aromatic), 1650 (C=N)
Analog B978180–1813060 (C-H aromatic), 1645 (C=N)
(Adapted from triazole synthesis studies )

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Use DMSO-d6 to resolve pyrrolidine ring protons (δ 2.5–3.5 ppm) and triazole NH signals (δ 8.5–9.0 ppm). Compare with calculated shifts using DFT models .
  • Mass Spectrometry (ESI+) : Identify the molecular ion peak [M+H]+ and fragmentation patterns (e.g., loss of HCl).
  • HPLC : Employ a C18 column with acetonitrile/water (70:30) and UV detection at 254 nm to assess purity (>98%) .
  • Elemental Analysis : Validate C, H, N, Cl content (e.g., C: 40.2%, H: 5.8%, N: 22.1%, Cl: 20.3%) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation, particularly pyrrolidine ring puckering?

  • Methodological Answer :
  • X-ray Crystallography :
  • Grow single crystals via slow evaporation (acetonitrile/methanol).
  • Use SHELXL for structure refinement, focusing on anisotropic displacement parameters for the pyrrolidine ring .
  • Analyze torsion angles (e.g., C3-N4-C5-C6) to determine envelope or twist conformations.
  • Case Study :
    A related 4H-1,2,4-triazole derivative exhibited a twist-boat conformation (torsion angle = 12.7°), confirmed by ORTEP-3 visualization .

Q. How should researchers address contradictions in biological activity data across assay systems (e.g., enzyme inhibition vs. cellular models)?

  • Methodological Answer :
  • Comparative Assay Design :
  • Test the compound in both isolated enzyme (e.g., catalase inhibition via UV-Vis at 240 nm ) and cell-based assays (e.g., ROS detection in macrophages).
  • Control for dihydrochloride salt dissociation in buffers (adjust pH to 7.4).
  • Data Reconciliation :
  • Use statistical tools (e.g., ANOVA) to identify assay-specific variables (e.g., membrane permeability in cellular models).
  • Validate findings with orthogonal methods (e.g., SPR for binding affinity vs. cellular IC50) .

Q. What strategies integrate computational chemistry to predict nucleophilic substitution reactivity?

  • Methodological Answer :
  • DFT Calculations :
  • Optimize geometry at the B3LYP/6-31G* level to model transition states for substitutions at the triazole C3 position.
  • Calculate Fukui indices to identify electrophilic centers .
  • Experimental Validation :
  • React with methyl iodide in THF/K2CO3 to form S-alkylated derivatives.
  • Monitor via LC-MS and compare with predicted ΔG values .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole dihydrochloride
Reactant of Route 2
4-Methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole dihydrochloride

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